molecular formula C16H18O2 B184636 Dihydrolapachenole CAS No. 20213-26-7

Dihydrolapachenole

Cat. No. B184636
CAS RN: 20213-26-7
M. Wt: 242.31 g/mol
InChI Key: OZVDAMFCGBFOHR-UHFFFAOYSA-N
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Description

Dihydrolapachenole is a naturally occurring quinone . It is isolated from the heartwood of T.


Molecular Structure Analysis

While specific details about the molecular structure analysis of Dihydrolapachenole are not available, a general approach to molecular structure analysis involves the use of multiple, complementary, and orthogonal analytical methods . These methods can provide extensive physicochemical characterization of the molecular structure .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application: Chromene derivatives, including Dihydrolapachenole, have been found in various plants and have been associated with a broad range of bioactivities, such as anti-vascular, anti-microbial, antioxidant, anti-tumour, antifungal, antiviral, anti-cancer, anti-HIV, anti-tubercular, anti-coagulant, anti-inflammatory, oestrogenic, analgesic, anti-helminthic, herbicidal, anti-convulsant and anti-spasmolytic activity .
    • Results or Outcomes: The results would also depend on the specific study. For example, one study found that lapachenole, a compound related to Dihydrolapachenole, showed tumour-inhibiting activity .
  • Diabetes Research

    • Summary of Application: Hyperglycemic conditions lead to the formation of advanced glycation end products (AGEs), which can damage the integrity of the retinal vasculature . Compounds that can inhibit the formation of AGEs, such as Dihydrolapachenole, could potentially be used to minimize the effects of hyperglycemic conditions .
    • Results or Outcomes: The outcomes would depend on the specific study, but could potentially include a decrease in the formation of AGEs and a reduction in the damage caused by hyperglycemic conditions .
  • Natural Products Research

    • Summary of Application: Chromenes, including Dihydrolapachenole, are considered essential for the development of new therapeutic agents for a variety of diseases . They are widely distributed in nature and are a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities .
    • Results or Outcomes: The results would also depend on the specific study. For example, one study found that lapachenole, a compound related to Dihydrolapachenole, showed tumour-inhibiting activity .
  • Diabetes Research

    • Summary of Application: Hyperglycemic conditions lead to the formation of advanced glycation end products (AGEs), which can damage the integrity of the retinal vasculature . Compounds that can inhibit the formation of AGEs, such as Dihydrolapachenole, could potentially be used to minimize the effects of hyperglycemic conditions .
    • Results or Outcomes: The outcomes would depend on the specific study, but could potentially include a decrease in the formation of AGEs and a reduction in the damage caused by hyperglycemic conditions .

Safety And Hazards

The safety data sheet for Dihydrolapachenole suggests that if inhaled, the victim should be moved to fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be administered and a doctor should be consulted immediately .

properties

IUPAC Name

6-methoxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVDAMFCGBFOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357290
Record name 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene

CAS RN

20213-26-7
Record name 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dihydrolapachenole
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Reactant of Route 6
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Dihydrolapachenole

Citations

For This Compound
26
Citations
YR Lee, YM Kim - Helvetica Chimica Acta, 2007 - Wiley Online Library
… products lapachenole, dihydrolapachenole, and mollugin with … Lapachenole (1) and dihydrolapachenole (2) were isolated … products lapachenole, dihydrolapachenole, and mollugin. …
Number of citations: 44 onlinelibrary.wiley.com
AKD Gupta, RM Chatterje, TP Bhowmic - Tetrahedron, 1969 - Elsevier
… IN CONTINUATION of our studies’-’ on the synthesis of coumarin derivatives, we report the synthesis of dihydrolapachenole … Reaction of IId with excess of methyl magnesium …
Number of citations: 5 www.sciencedirect.com
AR Burnett, RH Thomson - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… (111 ; R = H) which is new, was isolated from a sodium hydroxide-soluble fraction and was recognised by its UV absorption (very similar to that of dihydrolapachenole) and phenolic …
Number of citations: 57 pubs.rsc.org
R Livingstone, MC Whiting - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… Accordingly, 1 : 4dimethoxynaphthalene was prepared for comparison with dihydrolapachenole, with results which leave no doubt about the chromophore present in the latter (see …
Number of citations: 25 pubs.rsc.org
Y Sawama, Y Shishido, T Yanase… - Angewandte …, 2013 - Wiley Online Library
… useful precursors for the construction of 3, 4-dihydro-2H-naphtho [1, 2-b] pyrans (benzo [h] chromans) as biologically important substructures of such compounds as dihydrolapachenole,…
Number of citations: 34 onlinelibrary.wiley.com
AR Burnett, RH Thomson - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… The UV absorption bears a marked resemblance to that of dihydrolapachenole with the addition of a shoulder at 384 mp and endabsorption extending into the visible region. Assuming …
Number of citations: 111 pubs.rsc.org
MM Naik, DP Kamat, SG Tilve, VP Kamat - Tetrahedron, 2014 - Elsevier
… The usefulness of the method is demonstrated by synthesis of naturally occurring chroman dihydrolapachenole 5g. Further these chromans can be used for the synthesis of chromenes …
Number of citations: 31 www.sciencedirect.com
R Livingstone - 1952 - search.proquest.com
… , whereas £§$lapachenole and dihydrolapachenole each absorbed two atoms of oxygen per … ultra-violet light absorption curves of dihydrolapachenole and 1s4-dimethoxy- naphthalene …
Number of citations: 0 search.proquest.com
MI Hegab, AE Rashad, AH Shamroukh… - Journal of Sulfur …, 2006 - Taylor & Francis
Angular 2,3-dihydronaphtho[1,2-b]pyran(4H)-4-ones 1a,b react with an excess of thionyl chloride to give the α-chlorosulfenyl chlorides 2a,b, which are reduced by iodide ion to give the …
Number of citations: 12 www.tandfonline.com
X Wang, Y Chen, YR Lee - Bulletin of the Korean Chemical Society, 2011 - Citeseer
A concise synthesis of (±)-rhinacanthin A is achieved in two steps by epoxidation of dehydro-α-lapachone, followed by chemo-and regioselective reduction. Dehydro-α-lapachone was …
Number of citations: 7 citeseerx.ist.psu.edu

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